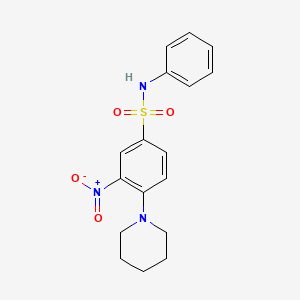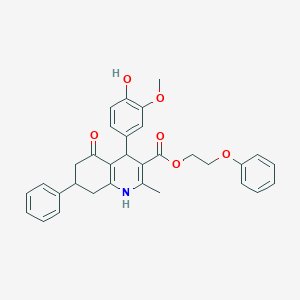
4-(2-chloro-6-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-6-nitrophenyl)morpholine, also known as CNM, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. CNM is a heterocyclic compound that contains a morpholine ring and a nitrophenyl group. It has a molecular weight of 252.68 g/mol and a melting point of 150-153°C.
作用機序
The mechanism of action of 4-(2-chloro-6-nitrophenyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, 4-(2-chloro-6-nitrophenyl)morpholine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In bacteria and fungi, 4-(2-chloro-6-nitrophenyl)morpholine has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and membrane function.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-chloro-6-nitrophenyl)morpholine are not well characterized, but it is believed to have low toxicity and minimal side effects. In vitro studies have shown that 4-(2-chloro-6-nitrophenyl)morpholine exhibits low cytotoxicity towards normal cells, indicating that it may have potential as a selective anticancer agent.
実験室実験の利点と制限
One advantage of using 4-(2-chloro-6-nitrophenyl)morpholine in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its potential for use in multiple fields, including medicinal chemistry, materials science, and environmental science. However, one limitation of using 4-(2-chloro-6-nitrophenyl)morpholine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 4-(2-chloro-6-nitrophenyl)morpholine, including:
1. Investigating its potential use as a selective anticancer agent in vivo.
2. Studying its potential use as a corrosion inhibitor for various metals.
3. Developing new synthesis methods for 4-(2-chloro-6-nitrophenyl)morpholine that are more efficient and environmentally friendly.
4. Investigating its potential use as a pollutant sensor for various environmental pollutants.
5. Studying its potential use as a dye for various applications, including in solar cells and organic light-emitting diodes.
Overall, 4-(2-chloro-6-nitrophenyl)morpholine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanisms of action and potential uses.
合成法
The synthesis of 4-(2-chloro-6-nitrophenyl)morpholine can be achieved through various methods, including the reaction of 2-chloro-6-nitrophenol with morpholine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. Other methods for synthesizing 4-(2-chloro-6-nitrophenyl)morpholine include the reaction of 2-chloro-6-nitroaniline with morpholine and the reaction of 2-chloro-6-nitrophenol with N-methylmorpholine.
科学的研究の応用
4-(2-chloro-6-nitrophenyl)morpholine has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 4-(2-chloro-6-nitrophenyl)morpholine has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-(2-chloro-6-nitrophenyl)morpholine has also been studied for its potential use as an antibacterial and antifungal agent, as well as a potential treatment for Alzheimer's disease.
In materials science, 4-(2-chloro-6-nitrophenyl)morpholine has been investigated for its potential use as a dye, as it exhibits strong absorption in the visible region of the electromagnetic spectrum. 4-(2-chloro-6-nitrophenyl)morpholine has also been studied for its potential use as a corrosion inhibitor, as it has been shown to inhibit the corrosion of metals such as steel and aluminum.
In environmental science, 4-(2-chloro-6-nitrophenyl)morpholine has been studied for its potential use as a pollutant sensor, as it exhibits fluorescence properties that can be used to detect the presence of certain pollutants in the environment.
特性
IUPAC Name |
4-(2-chloro-6-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFVWYPOMFXUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387282 |
Source


|
| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6093-39-6 |
Source


|
| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)

![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)

![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)